molecular formula C8H11NO B034403 (3-Ethylpyridin-2-yl)methanol CAS No. 101870-23-9

(3-Ethylpyridin-2-yl)methanol

Cat. No.: B034403
CAS No.: 101870-23-9
M. Wt: 137.18 g/mol
InChI Key: JAZWRUNGWUWSHF-UHFFFAOYSA-N
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Description

(3-Ethylpyridin-2-yl)methanol is a pyridine derivative featuring a methanol (-CH₂OH) group at the 2-position and an ethyl (-CH₂CH₃) substituent at the 3-position of the pyridine ring. Pyridine-based alcohols are critical intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their ability to participate in hydrogen bonding and serve as precursors for further functionalization .

Properties

CAS No.

101870-23-9

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(3-ethylpyridin-2-yl)methanol

InChI

InChI=1S/C8H11NO/c1-2-7-4-3-5-9-8(7)6-10/h3-5,10H,2,6H2,1H3

InChI Key

JAZWRUNGWUWSHF-UHFFFAOYSA-N

SMILES

CCC1=C(N=CC=C1)CO

Canonical SMILES

CCC1=C(N=CC=C1)CO

Synonyms

2-Pyridinemethanol,3-ethyl-(6CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridinyl Methanol Derivatives

The Catalog of Pyridine Compounds (2017) lists several pyridinyl methanol derivatives with varying substituents, enabling a comparative analysis of structural and inferred physicochemical properties (Table 1). Key differences arise from substituent type, position, and electronic effects.

Table 1: Structural Comparison of Pyridinyl Methanol Derivatives

Compound Name Substituents (Position) Key Inferred Properties Reference
(3-Ethylpyridin-2-yl)methanol Ethyl (3), Methanol (2) Moderate lipophilicity; alkyl group enhances solubility in organic solvents N/A
(2-Chloro-5-methylpyridin-3-yl)methanol Chloro (2), Methyl (5), Methanol (3) Increased molecular weight; chloro group may reduce solubility in polar solvents
(5-Bromo-2-chloropyridin-3-yl)methanol Bromo (5), Chloro (2), Methanol (3) High molecular weight; halogenated groups enhance electrophilic reactivity
(6-Methoxypyridin-2-yl)-methanol Methoxy (6), Methanol (2) Methoxy group improves solubility in polar solvents; potential H-bond acceptor
(5-Iodopyridin-3-yl)-methanol Iodo (5), Methanol (3) High density and polarizability; iodine may facilitate halogen bonding

Key Observations:

Substituent Effects on Solubility: Alkyl groups (e.g., ethyl in (3-Ethylpyridin-2-yl)methanol) enhance solubility in nonpolar solvents, whereas methoxy groups (e.g., in (6-Methoxypyridin-2-yl)-methanol ) improve water solubility due to polarity and hydrogen-bonding capacity. Halogenated derivatives (e.g., chloro, bromo) exhibit reduced aqueous solubility but increased reactivity in cross-coupling reactions .

Reactivity: Halogen atoms (Cl, Br, I) at the 2- or 5-positions (e.g., (5-Bromo-2-chloropyridin-3-yl)methanol ) may activate the pyridine ring for nucleophilic aromatic substitution or Suzuki-Miyaura coupling. The methanol group (-CH₂OH) in all compounds enables oxidation to carboxylic acids or participation in esterification reactions .

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